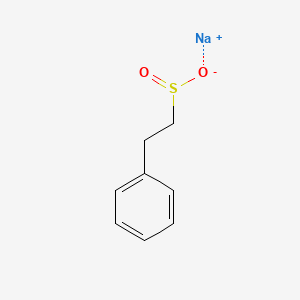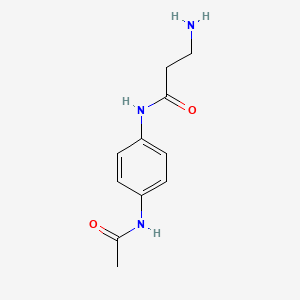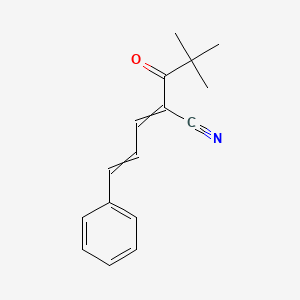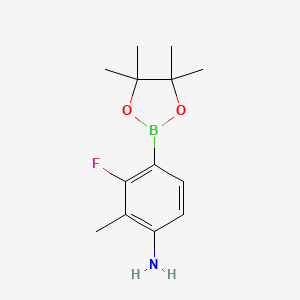
Sodium 2-phenylethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-phenylethane-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of 2-phenylethane-1-sulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is used as a building block for various organosulfur compounds and has significant applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-phenylethane-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols. The reduction of sulfonyl chlorides typically uses reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The oxidation of thiols can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-phenylethane-1-sulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a sulfonylating, sulfenylating, or sulfinylating reagent depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form thiols or sulfides using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions to form various organosulfur compounds, including sulfonamides and sulfones.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, sulfonamides, and sulfones. These products have significant applications in pharmaceuticals, agrochemicals, and material science .
Wissenschaftliche Forschungsanwendungen
Sodium 2-phenylethane-1-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium 2-phenylethane-1-sulfinate exerts its effects involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. The compound can form various bonds, including S–S, N–S, and C–S bonds, depending on the reaction conditions . These reactions are facilitated by the compound’s ability to generate sulfonyl radicals, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2-phenylethane-1-sulfinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to other sodium sulfinates, it offers distinct reactivity patterns and can form a variety of organosulfur compounds with different functional groups . This versatility makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C8H9NaO2S |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
sodium;2-phenylethanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c9-11(10)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
KBNQCDVBBYTKBO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CCS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)

![methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B11726394.png)


![4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile](/img/structure/B11726414.png)
![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)

![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
